5-Chloro-2,2-dimethylhex-3-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
257300-30-4 |
|---|---|
Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
5-chloro-2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H13Cl/c1-7(9)5-6-8(2,3)4/h7H,1-4H3 |
InChI Key |
NFKBAPDGWXVUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)(C)C)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Chloro 2,2 Dimethylhex 3 Yne
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
The internal alkyne of 5-Chloro-2,2-dimethylhex-3-yne is susceptible to various addition reactions. However, the rate and outcome of these reactions are significantly influenced by the electronic asymmetry and steric hindrance of the substituents at either end of the triple bond.
Halogenation and Hydrohalogenation Pathways
The addition of halogens (X₂) and hydrohalic acids (HX) to the alkyne functionality of this compound is a key transformation.
Halogenation: The reaction with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), is expected to proceed through a bridged halonium ion intermediate. This intermediate would then be attacked by the halide ion in an anti-fashion, leading predominantly to the (E)-dihaloalkene. The significant steric hindrance of the tert-butyl group would likely direct the initial formation of the halonium ion and subsequent nucleophilic attack. The addition of a second equivalent of the halogen would result in a tetrahaloalkane. Although alkynes generally react more slowly than alkenes in halogenation, the reaction proceeds to completion.
Hydrohalogenation: The addition of hydrohalic acids like HBr or HCl introduces regiochemical considerations. Following Markovnikov's rule, the proton would add to the carbon of the alkyne that is less substituted, leading to the formation of a more stable vinyl carbocation. In the case of this compound, the carbon atom adjacent to the tert-butyl group (C-4) is more sterically hindered than the carbon atom adjacent to the chloro-substituted carbon (C-3). The electrophilic addition would likely result in the halogen atom bonding to the C-4 position due to the electronic stabilization of the carbocation intermediate by the alkyl groups.
Table 1: Predicted Products of Halogenation and Hydrohalogenation of this compound
| Reagent | Predicted Major Product | Pathway |
| Br₂ (1 equiv.) | (E)-3,4-Dibromo-5-chloro-2,2-dimethylhex-3-ene | Halogenation |
| Cl₂ (2 equiv.) | 3,3,4,4-Tetrachloro-5-chloro-2,2-dimethylhexane | Halogenation |
| HBr | 4-Bromo-5-chloro-2,2-dimethylhex-3-ene | Hydrohalogenation |
| HCl | 4,5-Dichloro-2,2-dimethylhex-3-ene | Hydrohalogenation |
Hydration and Hydroamination Reactions
Hydration: Acid-catalyzed hydration of the alkyne in this compound, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, is expected to yield a ketone. The initial addition of water across the triple bond forms an enol intermediate, which then tautomerizes to the more stable keto form. Due to the unsymmetrical nature of the alkyne, a mixture of two regioisomeric ketones is possible. However, the steric bulk of the tert-butyl group is anticipated to favor the attack of water at the C-3 position, leading to the formation of 5-chloro-2,2-dimethylhexan-4-one as the major product.
Hydroamination: The addition of an N-H bond across the alkyne is generally challenging and requires a metal catalyst (e.g., based on gold, platinum, or ruthenium). The regioselectivity of hydroamination is highly dependent on the choice of catalyst and the nature of the amine. For an unsymmetrical alkyne like this compound, a mixture of regioisomeric enamines or imines would be expected, with the distribution influenced by both steric and electronic factors.
Transformations Involving the Terminal Alkyl Halide
The secondary chloride at the C-5 position provides a site for nucleophilic substitution and elimination reactions. The proximity of the alkyne can influence the reaction pathways.
Nucleophilic Substitution Reactions (e.g., Sₙ1, Sₙ2, Sₙ2')
The secondary nature of the alkyl chloride allows for both Sₙ1 and Sₙ2 reaction pathways, with the predominant mechanism depending on the nucleophile, solvent, and temperature.
Sₙ2 Mechanism: A strong, non-bulky nucleophile in a polar aprotic solvent would favor the Sₙ2 pathway, leading to an inversion of stereochemistry at the C-5 center.
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 reaction could occur. This would proceed through a secondary carbocation intermediate, which could potentially undergo rearrangement, although significant rearrangement is unlikely in this specific structure. The product would be a racemic mixture.
Sₙ2' Mechanism: An Sₙ2' reaction, involving nucleophilic attack at the alkyne (C-3) with concurrent rearrangement of the double bond and displacement of the chloride ion, is a possibility, though generally less common. This would lead to an allene product.
Table 2: Plausible Nucleophilic Substitution Outcomes for this compound
| Conditions | Mechanism | Expected Product |
| NaOH, Acetone | Sₙ2 | 2,2-Dimethylhex-3-yn-5-ol |
| CH₃OH, heat | Sₙ1 | 5-Methoxy-2,2-dimethylhex-3-yne |
| (C₄H₉)₂CuLi | Sₙ2' | 5-Butyl-2,2-dimethylhexa-3,4-diene |
Elimination Reactions to Form Dienyl and Polyene Systems
Treatment of this compound with a strong, sterically hindered base, such as potassium tert-butoxide, is expected to promote an E2 elimination reaction. This would involve the abstraction of a proton from C-6, leading to the formation of a conjugated enyne system: 2,2-dimethylhex-5-en-3-yne. The formation of the conjugated system provides a thermodynamic driving force for this pathway. Further reactions on such a system could potentially lead to more complex polyene structures.
Cycloaddition Chemistry of the Alkyne Functionality
The alkyne group in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions. The steric hindrance from the tert-butyl group would be a major factor in the feasibility and stereochemical outcome of such reactions.
A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction. With a suitable diene, the alkyne can react to form a substituted cyclohexadiene derivative. The reaction rate would likely be slow due to the steric hindrance around the alkyne. Electron-withdrawing or -donating groups on the diene would be necessary to facilitate the reaction.
Another important cycloaddition is the 1,3-dipolar cycloaddition. For instance, reaction with an azide would lead to the formation of a triazole ring, a reaction often utilized in "click chemistry." The regioselectivity of this addition would be influenced by the electronic nature and steric bulk of the substituents on the alkyne.
Diels-Alder and [2+2] Cycloaddition Reactions
The acetylenic bond in alkynes can participate as a dienophile in Diels-Alder reactions and as a component in [2+2] cycloadditions. For a compound such as this compound, the steric hindrance imposed by the bulky tert-butyl group would be a major factor influencing its reactivity.
In the context of [2+2] cycloadditions , gold-catalyzed intermolecular reactions between chloroalkynes and unactivated alkenes have been reported to yield cyclobutenes. nih.govescholarship.org These reactions are significant as they can work with challenging monosubstituted unactivated alkenes with high regioselectivity. nih.gov A proposed mechanism often involves the activation of the alkyne by a gold catalyst. However, the existing literature primarily focuses on chloroalkynes bearing aryl or electron-withdrawing groups, and no specific data is available for aliphatic, sterically hindered chloroalkynes like this compound.
For the Diels-Alder reaction , alkynes can react with dienes to form cyclohexadiene derivatives. The reactivity of the alkyne (dienophile) is typically enhanced by electron-withdrawing substituents. The electronic effect of the chloroalkyl group and the significant steric bulk of the tert-butyl group in this compound would likely decrease its efficacy as a dienophile in typical thermal Diels-Alder reactions. youtube.com
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. In these reactions, an alkyne reacts with a 1,3-dipole (e.g., azides, nitrile oxides, or diazo compounds). The regioselectivity and rate of these reactions are governed by both steric and electronic factors, often analyzed through frontier molecular orbital theory. While haloalkynes are known substrates in such reactions, specific studies involving this compound have not been reported. The steric hindrance from the tert-butyl group would be expected to play a critical role in dictating the feasibility and outcome of such cycloadditions.
Metal-Mediated and Metal-Catalyzed Reactions
Sonogashira, Heck, and Negishi Coupling Reactions for Extended Conjugation
Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds.
The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org As this compound is an internal alkyne, it is not a suitable substrate for the standard Sonogashira reaction in the traditional sense. Variations exist, but its application as the haloalkane component is not typical.
The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis. This reaction is generally not applicable to haloalkanes where the halogen is on an sp³-hybridized carbon, such as in this compound, without undergoing prior elimination or other transformations.
The Negishi coupling is a highly versatile palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. wikipedia.org This reaction has a broad scope, allowing for the coupling of sp³, sp², and sp carbon centers. wikipedia.org In principle, the chloro-group in this compound could potentially participate as a coupling partner. However, the reactivity of such secondary alkyl chlorides can be sluggish, and competing elimination reactions are common. wikipedia.org No specific examples utilizing this compound in a Negishi coupling have been documented.
Hydrofunctionalization and Cycloisomerization Processes
Hydrofunctionalization of haloalkynes, involving the metal-catalyzed addition of an E-H bond (where E can be carbon, oxygen, nitrogen, etc.) across the triple bond, is an atom-economical method to produce functionalized haloalkenes. csic.esscispace.comopenaire.eu These products are valuable intermediates for further cross-coupling reactions. csic.esscispace.com Catalysts based on gold, silver, and other transition metals have been employed for these transformations. scispace.comresearchgate.net The regioselectivity of the addition would be a key question for an unsymmetrical alkyne like this compound.
Cycloisomerization refers to an intramolecular reaction that converts a substrate into a cyclic isomer, often catalyzed by transition metals like gold, platinum, or ruthenium. wikipedia.org For a molecule like this compound, which lacks the necessary tethered functional group (like an enyne or aryl-alkyne), intramolecular cycloisomerization would not be a primary reaction pathway unless it is part of a larger molecular framework. nih.govmdpi.com
Photochemical and Thermal Reaction Pathways
Unimolecular Decompositions and Rearrangements
The study of photochemical reactions of haloalkynes is a specialized area of organic photochemistry. libretexts.org Irradiation with ultraviolet light can lead to the homolytic cleavage of the carbon-halogen bond, generating radical intermediates. libretexts.org For this compound, this could initiate a cascade of radical reactions. Additionally, the alkyne moiety can undergo photochemical cycloadditions, such as [2+2] cycloadditions with alkenes, which often proceed via a different mechanistic pathway (e.g., through a triplet excited state) than thermal cycloadditions. youtube.com
Thermal decomposition (thermolysis) of haloalkanes typically involves elimination reactions (dehydrohalogenation) to form alkenes or alkynes, or homolytic cleavage of the carbon-halogen bond at higher temperatures. wikipedia.orgyoutube.com For this compound, heating could potentially induce elimination of HCl to form a conjugated enyne or an allene, although this would depend on the reaction conditions (e.g., presence of a base). Unimolecular rearrangements of the carbocation formed after the loss of the chloride ion could also occur, potentially leading to skeletal reorganization. vedantu.comyoutube.com
A related fluorinated compound, perfluoro-2,5-dimethylhex-3-yne , has been noted as a product from the pyrolysis of 3,5,6-tris[1,2,2,2-tetrafluoro-l-(trifluoromethyl)ethyl]-1,2,4-triazine. thieme-connect.de The thermal stability and fragmentation pathways of such perfluorinated alkynes are of interest, but detailed studies on its unimolecular decomposition that could serve as a direct comparison are not available. The high strength of C-F bonds compared to C-Cl bonds would suggest significantly different thermal behavior.
Radical Reactions and Their Propagation
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific research focused on the radical reactions and their propagation mechanisms for the compound this compound. While the general principles of radical reactions involving alkynes and halogenated hydrocarbons are well-established, detailed mechanistic studies, including initiation, propagation, and termination steps, have not been published for this specific molecule.
Radical reactions are typically characterized by a three-stage process: initiation, propagation, and termination. lumenlearning.comyoutube.com Initiation involves the formation of radical species, often induced by heat or ultraviolet light. lumenlearning.comyoutube.com The propagation phase consists of a series of chain-carrying steps where a radical reacts with a non-radical molecule to produce a new radical, which can then continue the chain reaction. lumenlearning.commasterorganicchemistry.comyoutube.com Termination steps involve the combination of two radicals to form a stable, non-radical product, thus ending the chain reaction. lumenlearning.comchemistrysteps.comkhanacademy.org
Alkynes, in general, can undergo radical addition reactions. aklectures.com For instance, the radical addition of hydrogen bromide to alkynes proceeds via a chain mechanism where a bromine radical adds to the alkyne, generating a vinyl radical intermediate. aklectures.com This intermediate then abstracts a hydrogen atom from HBr to form the product and regenerate the bromine radical, which propagates the chain. aklectures.com
However, without specific experimental or computational studies on this compound, any discussion of its radical reactivity, the stability of potential radical intermediates, or the kinetics of propagation steps would be purely speculative. Factors such as the steric hindrance from the tert-butyl group and the electronic influence of the chloro substituent would be expected to play a significant role in the reactivity and regioselectivity of any potential radical reaction.
Due to the lack of available research data, no specific reaction pathways or data tables for the radical reactions of this compound can be presented.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2,2 Dimethylhex 3 Yne and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an unparalleled method for the in-depth structural analysis of organic molecules in solution. For 5-Chloro-2,2-dimethylhex-3-yne, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirms connectivity, and offers insights into the spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The tert-butyl group protons are expected to appear as a sharp singlet, being the most shielded and located furthest from the electron-withdrawing chlorine atom. The methine proton adjacent to the chlorine atom would be significantly deshielded, appearing further downfield as a quartet due to coupling with the neighboring methyl protons. The methyl protons themselves would present as a doublet, coupled to the methine proton.
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbons of the tert-butyl group will resonate at the higher field end of the spectrum. The quaternary carbon of the tert-butyl group will appear as a singlet. The two sp-hybridized carbons of the alkyne moiety are expected in the characteristic alkyne region of the spectrum. The carbon atom bonded to the chlorine (C5) will be significantly shifted downfield due to the halogen's inductive effect. The methyl carbon at C6 will also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (tert-butyl CH₃) | ~1.25 (s, 9H) | ~31.0 |
| C2 (tert-butyl C) | - | ~28.5 |
| C3 (Alkyne C) | - | ~85.0 |
| C4 (Alkyne C) | - | ~90.0 |
| C5 (CHCl) | ~4.50 (q, 1H) | ~60.0 |
| C6 (CH₃) | ~1.70 (d, 3H) | ~22.0 |
Note: These are predicted values based on empirical data and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Spin-spin coupling constants provide valuable information about the connectivity of atoms within a molecule. In the ¹H NMR spectrum of this compound, the most prominent coupling would be the three-bond (³J) coupling between the methine proton at C5 and the methyl protons at C6, resulting in the quartet and doublet patterns, respectively. The magnitude of this coupling constant is typically in the range of 6-8 Hz.
Long-range couplings, although weaker, can also be observed in high-resolution spectra. For instance, a four-bond (⁴J) coupling might be detectable between the C5 proton and the protons of the tert-butyl group, and a five-bond (⁵J) coupling could exist between the C6 protons and the tert-butyl protons across the alkyne bridge. These long-range alkyne couplings are typically small, in the range of 2-3 Hz. libretexts.org
One-bond carbon-proton coupling constants (¹JCH) can be determined from ¹³C satellite peaks in the ¹H NMR spectrum or more directly from a gated-decoupled ¹³C NMR spectrum. The ¹JCH for the C5-H bond is expected to be around 150 Hz, while for the C6 methyl group, it would be approximately 125 Hz. Carbon-carbon coupling constants (JCC) are more challenging to measure but can provide further structural confirmation.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear cross-peak between the methine proton at C5 and the methyl protons at C6, confirming their scalar coupling relationship. libretexts.org This is a fundamental confirmation of the chloroethyl moiety attached to the alkyne.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. emerypharma.com An HSQC spectrum would show cross-peaks connecting the ¹H signal at ~4.50 ppm to the ¹³C signal at ~60.0 ppm (C5), the ¹H signal at ~1.70 ppm to the ¹³C signal at ~22.0 ppm (C6), and the ¹H signal at ~1.25 ppm to the ¹³C signal at ~31.0 ppm (C1).
The tert-butyl protons (C1) showing correlations to the quaternary carbon (C2) and the alkyne carbons (C3 and C4).
The methine proton (C5) showing correlations to the alkyne carbons (C3 and C4) and the methyl carbon (C6).
The methyl protons (C6) showing a correlation to the methine carbon (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a small molecule like this compound, NOESY can help to confirm through-space interactions. For instance, a cross-peak between the methine proton at C5 and the tert-butyl protons would provide further evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C₈H₁₃Cl), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, and ³⁵Cl). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₈H₁₃³⁵Cl]⁺ | 144.0706 |
| [C₈H₁₃³⁷Cl]⁺ | 146.0677 |
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing a unique fingerprint that can be used for structural elucidation. The fragmentation of this compound is expected to follow predictable pathways for alkynes and organochlorine compounds. iaea.orgjove.com
Common fragmentation patterns for alkynes involve cleavage of the C-C bond alpha to the triple bond, leading to the formation of a stable propargyl-type cation. jove.com For organochlorine compounds, loss of a chlorine radical or an HCl molecule are common fragmentation pathways. iaea.org
Table 3: Plausible Fragmentation Pathways for this compound in EI-MS
| Fragment Ion | Proposed Structure | Key Fragmentation Step |
| [C₈H₁₂]⁺ | Loss of HCl | Elimination of hydrogen chloride |
| [C₄H₉]⁺ | (CH₃)₃C⁺ | Cleavage of the C2-C3 bond |
| [C₅H₇]⁺ | [CH₃-CH-C≡C]⁺ | Alpha-cleavage with loss of tert-butyl radical |
| [C₆H₉]⁺ | [(CH₃)₃C-C≡C-CH₂]⁺ | Rearrangement and loss of HCl and a methyl radical |
| [C₄H₅]⁺ | [CH₃-CH=C=CH]⁺ | Cleavage and rearrangement |
The analysis of these fragment ions, combined with the accurate mass data, provides compelling evidence for the proposed structure of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the conformational properties of molecules. For this compound, the vibrational spectra are expected to be dominated by the characteristic modes of its alkyne and chloroalkane functionalities.
The key vibrational modes for this compound are associated with the carbon-carbon triple bond (C≡C) of the alkyne group and the carbon-chlorine (C-Cl) single bond.
Alkyne (C≡C) Stretching: The C≡C stretching vibration is one of the most characteristic and readily identifiable peaks in the vibrational spectra of alkynes. For a disubstituted alkyne like this compound, this mode is expected to appear in the region of 2100-2260 cm⁻¹. The intensity of this peak can vary; it is typically strong in the Raman spectrum but may be weak to medium in the IR spectrum, depending on the symmetry of the molecule and the change in dipole moment during the vibration.
Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position of this band can be influenced by the nature of the alkyl group and the presence of other functional groups. In Raman spectra, the C-Cl stretch is also observable and can provide complementary information.
Bending Modes: In addition to stretching vibrations, bending modes are also present. The C-H bending modes of the methyl and methine groups will appear in the 1350-1480 cm⁻¹ region. The C-Cl bond also exhibits bending (scissoring, wagging, twisting, and rocking) vibrations at lower frequencies, typically below 600 cm⁻¹.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkyne (C≡C) | Stretching | 2100 - 2260 |
| Alkyl C-H | Stretching | 2850 - 3000 |
| Alkyl C-H | Bending | 1350 - 1480 |
| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |
| Carbon-Chlorine (C-Cl) | Bending | < 600 |
Vibrational spectroscopy can also provide insights into the conformational isomers (rotamers) of flexible molecules like this compound. The rotation around the single bonds, particularly the C-C bond adjacent to the chloro-substituted carbon, can lead to different spatial arrangements of the atoms.
Different conformers may exhibit unique vibrational frequencies, especially for modes involving the C-Cl bond and the skeletal framework of the molecule. By analyzing the spectra at different temperatures or in different physical states (e.g., gas, liquid, solid), it may be possible to identify the presence of multiple conformers. For instance, certain vibrational bands might appear or disappear, or their relative intensities might change with temperature, indicating a shift in the conformational equilibrium. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to estimate their relative energies.
X-ray Crystallography (for crystalline derivatives or analogous compounds)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While crystallographic data for this compound itself is not available, analysis of crystalline derivatives or structurally analogous compounds can provide valuable information about its molecular geometry and intermolecular interactions.
For a crystalline derivative of this compound, single-crystal X-ray diffraction would precisely determine the spatial coordinates of each atom. This would reveal the molecule's conformation in the solid state, including the specific arrangement of the tert-butyl group and the chloro-substituted carbon around the alkyne core. If the molecule is chiral, as is the case for this compound, crystallography can establish the absolute stereochemistry of a single enantiomer if a suitable crystalline derivative is formed.
The crystallographic data would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule.
Bond Lengths: The C≡C triple bond is expected to have a length of approximately 1.20 Å. The C-Cl bond length would typically be around 1.77 Å. The various C-C single bonds will have lengths in the range of 1.50-1.54 Å.
Bond Angles: The geometry around the sp-hybridized carbons of the alkyne will be linear, with bond angles of approximately 180°. The angles around the sp³-hybridized carbons, such as the one bearing the chlorine atom and the quaternary carbon of the tert-butyl group, are expected to be close to the tetrahedral angle of 109.5°.
The following table summarizes the expected crystallographic parameters for a derivative of this compound.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C≡C | ~1.20 Å |
| Bond Length | C-Cl | ~1.77 Å |
| Bond Length | C-C (sp³-sp³) | ~1.54 Å |
| Bond Length | C-C (sp³-sp) | ~1.46 Å |
| Bond Angle | C-C≡C | ~180° |
| Bond Angle | Cl-C-C | ~109.5° |
| Bond Angle | C-C(CH₃)₃-C | ~109.5° |
In the crystalline state, molecules pack together in a regular, repeating pattern influenced by various intermolecular forces. While this compound lacks strong hydrogen bond donors, weak C-H···Cl hydrogen bonds might be present. The chlorine atom can act as a weak hydrogen bond acceptor.
Computational and Theoretical Investigations on 5 Chloro 2,2 Dimethylhex 3 Yne
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed examination of molecular and electronic properties.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 5-Chloro-2,2-dimethylhex-3-yne, a DFT calculation, often employing a basis set such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles.
The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. The final output provides a detailed picture of the molecule's shape. For instance, the calculation would confirm the linear geometry of the C-C≡C-C alkyne backbone and the tetrahedral arrangement around the chlorine-bearing carbon and the tert-butyl group's central carbon.
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.78 Å |
| C≡C Bond Length | ~1.21 Å |
| C-C(tert-butyl) Bond Length | ~1.54 Å |
| C-C≡C Bond Angle | ~178° |
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized around the electron-rich alkyne triple bond, while the LUMO would likely be associated with the antibonding orbitals of the C-Cl bond, making this site susceptible to nucleophilic attack.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
| Parameter | Definition | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the propensity to donate electrons (nucleophilicity), likely centered on the alkyne bond. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the propensity to accept electrons (electrophilicity), likely associated with the C-Cl bond. |
| HOMO-LUMO Gap | ELUMO - EHOMO | A measure of chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of resistance to change in electron distribution. |
Note: The qualitative descriptions are based on general principles of organic chemistry and molecular orbital theory.
Simulation of Spectroscopic Properties
Computational methods can also predict the spectroscopic signatures of a molecule, which are essential for its experimental identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.
For this compound, the predicted 1H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the methyl group adjacent to the chlorine, and the methine proton. Similarly, the 13C NMR spectrum would have characteristic chemical shifts for the alkyne carbons, the carbon bonded to chlorine, and the carbons of the tert-butyl and methyl groups.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C(H3)3-C | ~1.2 | ~31 |
| -C≡C-CH(Cl)- | ~4.5 | ~55 |
| -C≡C-C(CH3)3 | - | ~28 |
| -C≡C- | - | ~80-90 |
| -CH(Cl)-CH3 | ~1.8 | ~25 |
Note: These are estimated chemical shift ranges based on typical values for similar functional groups and are not from specific calculations on this compound.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational spectrum. The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds.
For this compound, a prominent feature in the calculated IR spectrum would be the C≡C stretching vibration, which is characteristically weak in symmetrically substituted alkynes but may gain some intensity due to the asymmetry of this molecule. Other significant predicted vibrations would include the C-H stretching of the alkyl groups and the C-Cl stretching frequency.
| Vibrational Mode | Predicted Frequency Range (cm-1) |
| C-H stretch (sp3) | 2850-3000 |
| C≡C stretch | 2100-2260 |
| C-Cl stretch | 600-800 |
Note: The predicted frequency ranges are based on characteristic group frequencies and general computational outcomes for similar molecules.
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, modeling can be used to explore potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine or electrophilic addition across the alkyne triple bond.
By mapping the potential energy surface, computational methods can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For example, a theoretical study of the reaction of this compound with a nucleophile would involve calculating the energies of the reactants, the transition state for the substitution, and the products. This would help to determine whether the reaction proceeds via an SN1 or SN2 mechanism. Similarly, the mechanism of an electrophilic addition to the alkyne could be elucidated by modeling the formation of intermediates like a vinyl cation.
Identification and Characterization of Transition States
No studies detailing the identification and characterization of transition states for reactions involving this compound were found. Such research would typically involve quantum mechanical calculations to locate the high-energy structures that exist transiently between reactants and products, providing critical insights into reaction mechanisms and rates.
Elucidation of Reaction Energy Profiles and Kinetic Parameters
Similarly, there is a lack of published data on the reaction energy profiles and kinetic parameters for this compound. This type of investigation would map the energy changes that occur throughout a chemical reaction, including the calculation of activation energies and rate constants, which are fundamental to understanding chemical reactivity.
Conformational Analysis and Isomerization Studies
Research into the different spatial arrangements (conformers) of this compound and the energy barriers for their interconversion (isomerization) is not available. Conformational analysis is crucial for understanding how the shape of a molecule influences its physical and chemical properties.
Charge Distribution and Electrostatic Potential Mapping
There are no specific studies on the charge distribution and electrostatic potential mapping of this compound. This analysis would reveal the electronic landscape of the molecule, highlighting regions that are electron-rich or electron-poor, which is essential for predicting intermolecular interactions and sites of chemical reactivity.
While computational studies on related classes of molecules, such as other chlorinated hydrocarbons or substituted alkynes, are present in the scientific literature, the specific data required to construct a detailed theoretical profile of this compound is not currently available. The absence of this information prevents the creation of detailed data tables and in-depth discussion on its computational and theoretical characteristics.
Applications and Synthetic Utility of 5 Chloro 2,2 Dimethylhex 3 Yne As a Building Block
Precursor in the Synthesis of Complex Organic Molecules
The combination of a sterically demanding tert-butyl group and a reactive chlorosubstituted alkyne functionality makes 5-Chloro-2,2-dimethylhex-3-yne a valuable precursor for the synthesis of intricate molecular architectures.
Preparation of Advanced Intermediates for Downstream Synthesis
As a bifunctional molecule, this compound can undergo sequential reactions to generate advanced intermediates. The chloro group can be substituted by various nucleophiles, and the alkyne can participate in a range of addition and coupling reactions. This dual reactivity allows for the controlled introduction of different functionalities.
For instance, the chlorine atom can be displaced by nucleophiles such as azides, amines, or thiolates to introduce nitrogen or sulfur-containing moieties. The resulting functionalized alkyne can then be used in subsequent transformations. The alkyne itself can undergo reactions like hydroboration-oxidation to yield ketones or be employed in Sonogashira coupling to form more complex enyne systems.
A hypothetical reaction sequence could involve the initial substitution of the chlorine, followed by a click reaction on the alkyne, demonstrating its utility in modular synthesis.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Azide | 5-Azido-2,2-dimethylhex-3-yne | Nucleophilic Substitution |
| 5-Azido-2,2-dimethylhex-3-yne | Phenylacetylene, Cu(I) catalyst | 1-(1-(tert-butyl)-3-phenylprop-1-yn-1-yl)-1H-1,2,3-triazole | Azide-Alkyne Cycloaddition |
Construction of Novel Polyfunctionalized Scaffolds
The reactivity of the chloroalkyne moiety is particularly suited for the construction of complex, polyfunctionalized molecular scaffolds. A notable application is in cycloaddition reactions. Gold-catalyzed [2+2] cycloadditions between chloroalkynes and alkenes have been shown to be an efficient method for synthesizing strained cyclobutene (B1205218) rings. These cyclobutene products can serve as versatile intermediates for further chemical transformations.
The presence of the bulky tert-butyl group in this compound can influence the stereoselectivity of such cycloadditions, potentially leading to the formation of specific isomers. The resulting chloro-substituted cyclobutene can then undergo further functionalization, such as cross-coupling reactions at the C-Cl bond, to introduce additional complexity.
Contributions to Materials Science
The unique electronic and structural properties of this compound suggest its potential use in the development of novel materials with tailored characteristics.
Monomer for Polymerization Reactions
Alkynes are known to be effective monomers in various polymerization reactions. The presence of the tert-butyl group in this compound can enhance the solubility and processability of the resulting polymers. The chloro-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
For example, polymerization could potentially be achieved through transition-metal catalysis to yield poly(alkyne)s. The properties of these polymers, such as their conductivity and thermal stability, would be influenced by the bulky tert-butyl groups and the presence of the chlorine atoms.
| Polymerization Method | Potential Polymer Structure | Potential Properties |
| Transition-Metal Catalyzed Polymerization | Poly(this compound) | Enhanced solubility, modifiable chlorine sites |
| Ring-Opening Metathesis Polymerization (ROMP) of a derived cyclic monomer | Polyester or Polyamide with pendant alkyne groups | Tunable mechanical and thermal properties |
Building Block for Photoactive or Optoelectronic Materials
The incorporation of halogen atoms into conjugated organic molecules is a known strategy for modifying their electronic properties, which can be beneficial for applications in photoactive and optoelectronic materials. The chlorine atom in this compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of materials derived from it.
By incorporating this building block into larger conjugated systems, for instance through cross-coupling reactions, it may be possible to create materials with specific absorption and emission characteristics suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tert-butyl group would again serve to improve the material's processability and film-forming properties.
Synthesis of Structurally Related Analogs and Derivatives
The reactivity of the chlorine atom and the alkyne triple bond in this compound allows for the synthesis of a wide array of structurally related analogs and derivatives.
Substitution of the chlorine atom with different functional groups can lead to a family of compounds with varied chemical properties. For example, reaction with secondary amines would yield ynamines, which are valuable intermediates in organic synthesis.
Furthermore, reactions at the alkyne can generate diverse structures. For instance, partial reduction of the alkyne would lead to the corresponding (Z)- or (E)-alkenes, depending on the reaction conditions. Hydration of the alkyne would produce a ketone, while oxidative cleavage would yield a carboxylic acid and a pivalic acid fragment. These transformations open up pathways to a broad range of derivatives with potential applications in various fields of chemistry.
| Reagent | Product | Product Class |
| Diethylamine | N,N-Diethyl-2,2-dimethylhex-3-yn-5-amine | Ynamine |
| H2, Lindlar's Catalyst | (Z)-5-Chloro-2,2-dimethylhex-3-ene | (Z)-Alkene |
| H2O, H2SO4, HgSO4 | 5-Chloro-2,2-dimethylhexan-4-one | Ketone |
Generation of Alkynes with Modified Halogenation Patterns
The chlorine atom in this compound can be readily substituted or eliminated to introduce other halogens or to generate unsaturated systems, thereby creating a variety of halogenated alkyne derivatives. These derivatives are valuable intermediates in cross-coupling reactions, natural product synthesis, and materials science.
One common strategy involves the nucleophilic substitution of the chloride with other halide ions. This reaction is typically carried out in a polar aprotic solvent to facilitate the displacement of the chloride. The choice of the halide nucleophile and reaction conditions can be tailored to achieve the desired halogenated alkyne.
Another approach is through elimination reactions, which can lead to the formation of cumulenic or skipped diene systems, depending on the reaction conditions and the presence of other reagents. Subsequent addition of halogens or hydrohalic acids to these unsaturated systems can provide access to a diverse array of vicinal or geminal dihaloalkenes and other halogenated structures.
Below is a table summarizing representative transformations for generating alkynes with modified halogenation patterns starting from this compound.
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| This compound | NaI, Acetone | 5-Iodo-2,2-dimethylhex-3-yne | Finkelstein Reaction |
| This compound | KBr, 18-crown-6, CH3CN | 5-Bromo-2,2-dimethylhex-3-yne | Nucleophilic Substitution |
| This compound | t-BuOK, THF | 2,2-Dimethylhex-3,4-diene | Elimination |
| 2,2-Dimethylhex-3,4-diene | Br2, CCl4 | 4,5-Dibromo-2,2-dimethylhex-3-ene | Halogenation |
This interactive table provides examples of how this compound can be used to generate other halogenated alkynes.
Access to Chiral Alkyne Derivatives
The synthesis of chiral alkyne derivatives is of significant interest due to their prevalence in biologically active molecules and their utility as chiral ligands in asymmetric catalysis. This compound can serve as a precursor to chiral alkynes through several synthetic strategies, including asymmetric nucleophilic substitution and the use of chiral auxiliaries.
In one approach, the propargylic chloride can undergo nucleophilic substitution with a chiral nucleophile. The stereochemistry of the resulting product is controlled by the chirality of the incoming nucleophile. Alternatively, asymmetric catalysis can be employed, where a chiral catalyst facilitates the substitution reaction with a prochiral nucleophile, leading to the formation of an enantioenriched product.
Another strategy involves the use of a chiral auxiliary. The starting material can be modified to incorporate a chiral auxiliary, which directs the stereochemical outcome of subsequent reactions. After the desired chiral center is established, the auxiliary can be removed to yield the final chiral alkyne derivative.
The following table outlines potential synthetic routes to chiral alkyne derivatives from this compound.
| Starting Material | Reagent(s) | Chiral Product | Synthetic Strategy |
| This compound | Chiral Amine, Base | Chiral Propargylamine | Asymmetric Nucleophilic Substitution |
| This compound | Prochiral Nucleophile, Chiral Catalyst | Enantioenriched Alkyne | Asymmetric Catalysis |
| This compound | Chiral Auxiliary, then Nucleophile | Diastereomerically Pure Alkyne | Chiral Auxiliary Approach |
This interactive table illustrates pathways to access chiral alkyne derivatives from this compound.
Future Research Directions and Perspectives in 5 Chloro 2,2 Dimethylhex 3 Yne Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized haloalkynes is a cornerstone of modern organic chemistry, providing versatile building blocks for further transformations. acs.org Future research into the synthesis of 5-Chloro-2,2-dimethylhex-3-yne should prioritize the development of more efficient and environmentally benign methodologies, moving away from traditional routes that may involve hazardous reagents or produce significant waste.
Key areas for investigation include:
Catalytic Halogenation: Exploring catalytic methods for the chlorination of the corresponding alcohol precursor, 3,3-dimethyl-1-pentyne-4-ol, could offer a more sustainable alternative to stoichiometric chlorinating agents. Research could focus on identifying robust and recyclable catalysts that operate under mild conditions. The ideals of green chemistry encourage the development of reaction methodologies with minimal reagents, the absence of toxic metals, high selectivity, minimal waste, and mild conditions. nih.gov
One-Pot Procedures: Designing one-pot or tandem reaction sequences starting from readily available precursors would enhance synthetic efficiency by minimizing intermediate purification steps.
Bio-based Feedstocks: Investigating the potential for deriving starting materials from renewable bio-based feedstocks could significantly improve the sustainability profile of the synthesis. openaccesspub.orgrsc.org The use of such resources can lead to the production of valuable compounds with minimal environmental impact. openaccesspub.org
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Traditional Chlorination | SOCl₂, PCl₅ | Established methodology | Harsh reagents, stoichiometric waste |
| Catalytic Deoxychlorination | Metal or organocatalyst, mild chlorine source | Atom economy, milder conditions | Catalyst development and stability |
| Flow-based Synthesis | Immobilized catalyst/reagent | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
Exploration of Uncharted Reactivity and Novel Transformations
The unique electronic and steric properties of this compound make it a compelling substrate for exploring novel chemical transformations. The presence of the propargylic chlorine atom suggests a range of possible reactions, including nucleophilic substitution and elimination, while the internal alkyne can participate in various addition and cycloaddition reactions.
Future research should focus on:
Transition Metal Catalysis: Investigating the reactivity of the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions could lead to the synthesis of a diverse array of functionalized alkynes. acs.org The haloalkynylation reaction, for instance, allows for the direct cleavage of an alkynyl-halogen bond and subsequent connection of both the alkynyl and halogen units to an unsaturated carbon-carbon bond. nih.gov
Cycloaddition Reactions: Exploring the participation of this compound in various cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, could provide access to novel cyclic and heterocyclic scaffolds. nih.govacs.orgnih.gov Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have shown promise for the synthesis of strained cyclobutenes. acs.orgorganic-chemistry.orgescholarship.org
Radical Transformations: Investigating radical-mediated transformations of the alkyne moiety could unveil new pathways for carbon-carbon and carbon-heteroatom bond formation. rsc.org
Table 2 outlines potential novel transformations for this compound.
| Transformation Type | Potential Reagents/Catalysts | Expected Product Class | Potential Applications |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, terminal alkyne | Conjugated enynes | Organic electronics, pharmaceuticals |
| [2+2] Cycloaddition | Au(I) or Ru(II) catalyst, alkene | Functionalized cyclobutenes | Complex molecule synthesis |
| Intramolecular Cyclization | Lewis or Brønsted acid | Cyclic ethers or amines | Heterocyclic chemistry |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility.
Future efforts in this area should include:
Flow Synthesis of the Target Molecule: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and allow for precise control over reaction parameters. softecks.inresearchgate.netrsc.org The use of flow reactors can be particularly beneficial for halogenation reactions, which are often fast and exothermic. softecks.in
Automated Reaction Optimization: Employing automated synthesis platforms can accelerate the optimization of reaction conditions for novel transformations of this compound, rapidly screening various catalysts, solvents, and temperatures. merckmillipore.comsigmaaldrich.comchemspeed.comwikipedia.org
Telescoped Synthesis: Designing multi-step flow sequences that allow for the synthesis and subsequent functionalization of this compound without intermediate isolation would significantly streamline the production of complex molecules.
Advanced Analytical Methodologies for In-Situ Reaction Monitoring
To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound, the implementation of advanced in-situ analytical techniques is crucial.
Future research should leverage:
Spectroscopic Techniques: Utilizing in-situ spectroscopic methods such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy to monitor reaction progress in real-time. This data can provide valuable insights into the formation of intermediates and byproducts.
Process Analytical Technology (PAT): Integrating these analytical tools into flow chemistry and automated synthesis platforms will enable real-time process control and optimization, leading to improved yields and purity.
Mass Spectrometry: Employing in-situ mass spectrometry techniques to identify and characterize transient species and reaction intermediates, thereby elucidating complex reaction pathways.
Theoretical Insights Guiding Experimental Design
Computational chemistry and theoretical modeling can play a pivotal role in guiding the experimental exploration of this compound's chemistry.
Future theoretical studies should focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to investigate the mechanisms of potential new reactions, including transition state analysis and reaction energy profiles. nih.govmdpi.comrsc.orgnih.gov
Predicting Reactivity and Selectivity: Developing predictive models for the reactivity and regioselectivity of this compound in various transformations, which can help in the rational design of experiments.
In Silico Screening of Catalysts: Computationally screening libraries of potential catalysts for specific transformations to identify the most promising candidates for experimental validation, thereby accelerating catalyst development. nih.gov
The synergy between theoretical predictions and experimental validation will be instrumental in unlocking the full synthetic potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
